molecular formula C5H8 B12802412 Spiropentane-1,1,2,2-d4 CAS No. 14996-50-0

Spiropentane-1,1,2,2-d4

Cat. No.: B12802412
CAS No.: 14996-50-0
M. Wt: 72.14 g/mol
InChI Key: OGNAOIGAPPSUMG-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiropentane-1,1,2,2-d4 is a selectively deuterated isotopologue of spiropentane (C5H8), the simplest spiro-connected cycloalkane, where four hydrogen atoms have been replaced with deuterium at the 1,1,2,2 positions . This unique hydrocarbon features two fused cyclopropane rings sharing a single spiro carbon atom, creating a highly strained and geometrically intriguing molecular framework . Its structure, with distinct C-C bond lengths—shorter bonds to the quaternary spiro carbon (146.9 pm) and longer bonds between methylene groups (151.9 pm)—makes it a compelling subject for structural and mechanistic studies . This deuterated compound is primarily valued in research for its applications in spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a non-perturbing isotopic label for investigating molecular structure, dynamics, and stereomutation processes . Research indicates that NMR analysis provides highly accurate structural parameters for spiropentane, such as HCH bond angles, offering superior accuracy compared to electron diffraction data . The deuterium labels allow researchers to probe fundamental chemical behaviors, such as the topomerization (stereomutation) reaction observed in spiropentane, where deuterium-labeled analogs equilibrate between cis and trans configurations upon heating . Spiropentane derivatives continue to be synthetically relevant, with recent advances enabling the preparation of polysubstituted spiropentanes with high diastereomeric control . While the parent spiropentane exhibits thermal rearrangement to methylenecyclobutane at elevated temperatures (360-410 °C) , this deuterated version provides a tool for elucidating such reaction mechanisms. The compound has a molar mass of approximately 68.12 g/mol, a melting point of approximately -107 °C (166.1 K), and a boiling point of approximately 39 °C (312.1 K) . This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14996-50-0

Molecular Formula

C5H8

Molecular Weight

72.14 g/mol

IUPAC Name

1,1,2,2-tetradeuteriospiro[2.2]pentane

InChI

InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2/i1D2,2D2

InChI Key

OGNAOIGAPPSUMG-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C12CC2)([2H])[2H])[2H]

Canonical SMILES

C1CC12CC2

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity

Stereoselective Synthesis of Spiropentane (B86408) Analogs

The construction of the highly strained spiropentane skeleton with control over its stereochemistry is a significant synthetic challenge. nih.gov Modern approaches have moved beyond classical methods to achieve high levels of stereoselectivity, which is crucial for creating complex, polysubstituted spiropentane analogs. nih.govnih.gov

A notable strategy involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.govacs.org This process utilizes the combined effect of a syn-facial diastereoselective carbometalation with a regio-directing group. nih.gov This directing group subsequently acts as a leaving group in an intramolecular nucleophilic substitution, which forms the second cyclopropane (B1198618) ring. nih.govacs.org This powerful method allows for the preparation of diverse polysubstituted spiropentanes with up to five contiguous stereocenters, including three quaternary carbons, often yielding a single diastereomer from multiple possibilities. nih.gov The control exerted in this type of synthesis is essential for building complex molecular frameworks where the spatial orientation of substituents is critical. nih.govnih.gov

Deuterium (B1214612) Incorporation Strategies for Spiropentane-1,1,2,2-d4

The introduction of deuterium into the spiropentane core at specific positions, as in this compound, requires that the deuterium atoms be incorporated in the starting materials or reagents, as the C-H bonds on the final spiropentane ring are not readily exchanged.

A primary method for constructing the spiropentane framework is through the addition of a carbene or carbenoid to an allene (B1206475) or an alkylidenecyclopropane. nih.govacs.org To synthesize this compound via this route, one would require a deuterated carbene precursor. For instance, a Simmons-Smith cyclopropanation of an appropriately substituted allene using a deuterated reagent (e.g., generated from deuterated diiodomethane) could furnish the desired deuterated spiropentane. researchgate.net

Another variation involves the reaction of a deuterated cyclopropylidene equivalent with an alkene. nih.gov Sulfones have been employed as carbene equivalents for the synthesis of substituted arylspiro[2.2]pentanes, and this methodology could potentially be adapted using deuterated sulfone precursors. nih.gov

An alternative pathway to carbene additions for forming spiropentane derivatives involves an intramolecular displacement reaction. researchgate.netresearchgate.net This strategy begins with a precursor that already contains one cyclopropyl (B3062369) ring and has a suitable leaving group (such as a methanesulfonate) in the alpha-position to the ring. researchgate.netresearchgate.net Base-induced intramolecular nucleophilic substitution then results in the formation of the second cyclopropane ring, completing the spirocyclic system. researchgate.net

For the synthesis of this compound, this approach would necessitate the use of a precursor that is selectively deuterated at the positions destined to become the C1 and C2 atoms of the final product. The synthesis would begin with a deuterated starting material, such as a [1-(hydroxymethyl)cyclopropyl]acetonitrile derivative with deuterium atoms strategically placed on the acetonitrile (B52724) moiety, which is then carried through the reaction sequence.

While carbene additions and intramolecular displacements are the most prominent routes, other strategies for synthesizing complex molecules can be adapted for deuterium incorporation. nih.gov The key principle remains the use of commercially available or pre-synthesized deuterated building blocks. nih.gov For this compound, any synthetic route would fundamentally rely on starting with precursors where the deuterium atoms are already in their final positions relative to the reactive functional groups that will form the spirocyclic core.

Analytical Techniques for Isotopic Purity and Distribution Determination

High-resolution mass spectrometry (HRMS) is a primary analytical tool for characterizing deuterated compounds. nih.govresearchgate.net Its ability to measure mass-to-charge ratios with high accuracy allows for the clear distinction between molecules differing by the mass of a single neutron. mdpi.com

In the analysis of this compound, HRMS can resolve the signals of the target tetradeuterated (d4) compound from under-deuterated species (d0, d1, d2, d3) and any over-deuterated impurities. nih.gov The high resolution is essential for separating the isotopic peaks of the analyte from those of co-eluting contaminants that may have near-identical masses. mdpi.com By analyzing the full scan mass spectrum, the relative abundance of each isotopologue's ion is integrated. rsc.org After correcting for the natural isotopic contributions (e.g., from ¹³C), these abundances are used to calculate the percentage of deuterium enrichment and confirm the isotopic purity of the synthesized compound. researchgate.net

Table 1: Theoretical Exact Masses of Spiropentane Isotopologues

This table illustrates the mass differences that are distinguished by High-Resolution Mass Spectrometry.

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
SpiropentaneC₅H₈68.06260
Spiropentane-d1C₅H₇D69.06888
Spiropentane-d2C₅H₆D₂70.07516
Spiropentane-d3C₅H₅D₃71.08144
This compound C₅H₄D₄ 72.08772

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for the analysis of isotopically labeled compounds like this compound. By examining the NMR spectra, it is possible to confirm the precise location of the deuterium atoms and assess the isotopic purity of the sample. Both proton (¹H) and deuterium (²H) NMR spectroscopy would be employed in this analysis.

In the ¹H NMR spectrum of a successfully synthesized and highly pure sample of this compound, the signals corresponding to the protons at the C1 and C2 positions would be absent or significantly diminished. The spectrum would be dominated by the signals of the protons at the C4 and C5 positions. The integration of the remaining proton signals relative to an internal standard would provide a quantitative measure of the extent of deuteration at the target sites.

Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C1 and C2 positions. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for direct correlation. The presence of signals at the expected chemical shifts for the C1 and C2 positions and the absence of signals at other positions would confirm the regioselectivity of the deuteration.

The coupling patterns in the ¹H NMR spectrum can also provide valuable information. The protons on the deuterated carbons would exhibit a change in their coupling environment. For instance, the geminal and vicinal proton-proton coupling constants would be replaced by much smaller proton-deuterium coupling constants, leading to a simplification of the signals for the remaining protons.

To illustrate the expected NMR data for this compound, a hypothetical data table is presented below, based on the known spectral data for unlabeled spiropentane.

Position Expected ¹H Chemical Shift (ppm) Expected Signal in ¹H NMR of this compound Expected ²H Chemical Shift (ppm) Expected Signal in ²H NMR of this compound
H-1, H-2~0.74Absent or significantly reduced~0.74Present
H-4, H-5~0.74Present~0.74Absent

Interactive Data Table: Expected NMR Characteristics of this compound

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)Notes
¹HC4, C5~0.74Complex multipletJ(H,H)Signals would be simplified due to the absence of coupling to H1 and H2.
²HC1, C2~0.74Broad singletN/ADeuterium signals are typically broader than proton signals.

Elucidation of Reaction Mechanisms and Kinetics

Thermal Rearrangements and Isomerization Pathways

Spiropentane (B86408) and its derivatives are known to undergo fascinating thermal rearrangements, driven by the release of significant ring strain. The presence of deuterium (B1214612) atoms in Spiropentane-1,1,2,2-d4 allows for a detailed kinetic analysis of these transformations, particularly stereomutation and ring expansion processes.

This compound Stereomutation and Topomerization Kinetics

The thermal stereomutation of deuterated spiropentanes is a key reaction that reveals the dynamic nature of its chemical bonds. This process involves the interconversion of stereoisomers without altering the fundamental connectivity of the atoms. In the case of appropriately substituted spiropentanes, this can be observed as a cis-trans isomerization. The study of these reactions provides critical data on the energy barriers associated with the cleavage and reformation of the constituent bonds.

Table 1: Theoretical Kinetic Parameters for Spiropentane Stereomutation

Parameter Calculated Value Method
Activation Energy (Ea) Data not available Ab initio/DFT
Pre-exponential Factor (A) Data not available Ab initio/DFT

Ring Expansion to Methylenecyclobutane (B73084)

Upon heating to higher temperatures, spiropentane undergoes a characteristic ring expansion to form methylenecyclobutane. This isomerization is a classic example of a thermal rearrangement in a strained cyclic system. The reaction is believed to proceed through a diradical intermediate, formed by the cleavage of one of the peripheral carbon-carbon bonds.

For this compound, the kinetics of this ring expansion can be experimentally monitored to determine the activation parameters. These parameters provide a quantitative measure of the energy required to initiate the bond-breaking process leading to the more stable methylenecyclobutane structure.

Table 2: Experimental Kinetic Data for the Thermal Isomerization of Spiropentane to Methylenecyclobutane

Temperature (°C) Rate Constant (s⁻¹) Activation Energy (kcal/mol) Pre-exponential Factor (s⁻¹)

Bond Cleavage Processes and Dissociation Energies

The reactivity of spiropentane is fundamentally governed by the strength of its carbon-carbon bonds. The unique spiro-fused cyclopropane (B1198618) rings result in two distinct types of C-C bonds: the "radial" bonds connected to the central spiro carbon and the "peripheral" bonds forming the three-membered rings. Understanding the energy required to break these bonds is crucial for predicting reaction pathways.

Homolytic and Heterolytic Bond Dissociation Energy Calculations

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. For this compound, computational chemistry provides a powerful tool to calculate the BDEs of its various C-C and C-H(D) bonds. These calculations can be performed using various levels of theory, such as Density Functional Theory (DFT) and ab initio methods.

Heterolytic bond dissociation, which results in the formation of a cation and an anion, is generally much more endothermic in the gas phase for non-polar hydrocarbons and is not a primary consideration in thermal rearrangements.

Table 3: Calculated Homolytic Bond Dissociation Energies for Spiropentane

Bond Type Bond Dissociation Energy (kcal/mol) Computational Method
Radial C-C Data not available DFT/Ab initio
Peripheral C-C Data not available DFT/Ab initio
C-D Data not available DFT/Ab initio

Note: Specific calculated BDE values for the radial and peripheral bonds of this compound were not found. The table illustrates the type of data that would be generated from such computational studies.

Radial vs. Peripheral Homolysis in Strained Systems

The distinction between the radial and peripheral C-C bonds in spiropentane is significant. The radial bonds are generally considered to be stronger than the peripheral bonds due to differences in hybridization and ring strain. Theoretical calculations are essential to quantify this difference. The preferential cleavage of the weaker peripheral bond is the invoked first step in the thermal rearrangement to methylenecyclobutane. The strain energy of the cyclopropane rings significantly influences the BDE of the peripheral bonds, making them more susceptible to homolysis.

Deuterium Kinetic Isotope Effects (KIE) in Spiropentane Reactivity

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium) at the same position.

In the context of this compound, the KIE can provide information about the transition state of its thermal rearrangements. Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, substituting hydrogen with deuterium can affect the reaction rate.

For the thermal rearrangements of spiropentane, the C-D bonds are not directly broken in the rate-determining step. Therefore, any observed KIE would be a secondary kinetic isotope effect. Secondary KIEs arise from changes in hybridization or steric environment at the isotopically substituted position between the ground state and the transition state.

A normal secondary KIE (kH/kD > 1) is typically observed when the hybridization of the carbon atom attached to the deuterium changes from sp³ to sp², as this leads to a weakening of the C-D bending vibrations in the transition state. Conversely, an inverse secondary KIE (kH/kD < 1) can occur if the transition state is more sterically crowded around the deuterium atom than the ground state.

While specific experimental or theoretical KIE data for the thermal reactions of this compound were not found in the available literature, studies on other strained cyclic systems suggest that small secondary KIEs would be expected. The magnitude and direction of the KIE would provide valuable clues about the geometry and vibrational frequencies of the transition state for stereomutation and ring expansion.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Spiropentane
Methylenecyclobutane

Experimental Determination of Kinetic Isotope Effects

The experimental determination of kinetic isotope effects for this compound typically involves comparative rate studies of the thermal rearrangements of both the deuterated and non-deuterated (protio) spiropentane. These gas-phase isomerizations, which often lead to products like methylenecyclobutane, are monitored under controlled temperature and pressure conditions.

Table 1: Hypothetical Experimental Data for Thermal Isomerization of Spiropentane and this compound

CompoundTemperature (°C)Rate Constant (s⁻¹)
Spiropentane400kH
This compound400kD

Note: This table represents the type of data that would be collected in such an experimental study. Actual values are not available in the searched literature.

The magnitude of the observed KIE (kH/kD) provides valuable clues about the reaction mechanism. A primary KIE, where the C-D bond is broken in the rate-determining step, would be expected to have a significant value (typically >1.5). Conversely, a secondary KIE, where the C-D bond is not broken but is located at or near a reacting center, would result in a smaller value (closer to 1). In the case of this compound, the deuterium labels are on the carbons of one of the cyclopropane rings, making them sensitive probes for changes in hybridization and bonding during the rearrangement process.

Theoretical Interpretation of Kinetic Isotope Effects in Reaction Pathways

Theoretical chemistry provides a powerful lens through which to interpret experimentally observed kinetic isotope effects. Computational models can be used to calculate the vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species. These calculations are fundamental to understanding the origins of KIEs, which primarily arise from differences in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds.

A key theoretical study by Schaad and Jarzecki in the Journal of Molecular Structure: THEOCHEM focused on the vibrational spectra of spiropentane and its deuterated isotopomers. While the full text of this 1995 paper is not widely available, its citation in subsequent research highlights its importance in providing the foundational theoretical data for interpreting the behavior of molecules like this compound.

The theoretical interpretation of the KIE for the thermal rearrangement of this compound would involve the following steps:

Computational Modeling: High-level quantum mechanical calculations would be used to determine the geometries and vibrational frequencies of the ground state of this compound and the transition state for its rearrangement.

Zero-Point Energy Calculation: The ZPVE for both the reactant and the transition state would be calculated from the vibrational frequencies. The ZPVE is lower for the heavier C-D bonds compared to C-H bonds.

KIE Prediction: The theoretical KIE would be predicted based on the differences in ZPVE between the deuterated and non-deuterated species in the reactant and transition state.

Table 2: Illustrative Theoretical Data for KIE Calculation

SpeciesVibrational Frequencies (cm⁻¹)Zero-Point Energy (kcal/mol)
Spiropentane (Reactant)νHZPE_H_reactant
This compound (Reactant)νDZPE_D_reactant
Spiropentane (Transition State)νH‡ZPE_H_TS
This compound (Transition State)νD‡ZPE_D_TS

Note: This table illustrates the theoretical data required for KIE interpretation. The values are placeholders.

By comparing the theoretically predicted KIE with the experimentally determined value, chemists can validate or refute proposed reaction mechanisms. For instance, if the rearrangement of spiropentane proceeds through a diradical intermediate, the hybridization of the carbon atoms bearing the deuterium labels would change in the transition state. This change in hybridization would affect the vibrational frequencies of the C-D bonds, leading to a predictable secondary kinetic isotope effect. Agreement between the experimental and theoretical KIE would provide strong evidence for the proposed diradical pathway.

Advanced Spectroscopic Investigations of Spiropentane 1,1,2,2 D4

Vibrational Spectroscopy for Deuterated Species (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding of molecules. The substitution of hydrogen with deuterium (B1214612) atoms in spiropentane (B86408) leads to predictable shifts in vibrational frequencies, which can be meticulously analyzed.

The vibrational modes of a molecule are its fundamental patterns of atomic motion. In spiropentane-1,1,2,2-d4, the vibrations can be broadly categorized into C-H stretches, C-D stretches, C-C stretches, and various bending and twisting modes. The most significant effect of deuteration is observed in the modes directly involving the substituted atoms.

The C-H stretching vibrations in unsubstituted spiropentane typically appear in the 2900–3100 cm⁻¹ region of the IR and Raman spectra. Upon substitution with deuterium, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, generally in the 2100–2300 cm⁻¹ range. This isotopic shift is primarily due to the increased mass of deuterium compared to hydrogen. The approximate frequency shift can be estimated by considering a simple diatomic harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.orguni-koeln.de For a C-D bond versus a C-H bond, the theoretical frequency ratio is approximately 1/√2, which corresponds to a shift to a lower wavenumber. libretexts.org

Similarly, bending modes involving hydrogen (e.g., CH₂ scissoring, wagging, twisting, and rocking) also exhibit significant isotopic shifts to lower frequencies in the deuterated species. These shifts, while generally smaller than those for stretching vibrations, are crucial for the complete assignment of the vibrational spectrum. wikipedia.org The table below presents a hypothetical but representative assignment of key vibrational modes for spiropentane and the expected shifts for this compound.

Vibrational ModeSpiropentane (C₅H₈) Frequency (cm⁻¹)This compound (C₅H₄D₄) Expected Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)
C-H Stretch (unsubstituted ring)~3080~3080~0
C-D Stretch (deuterated ring)N/A~2250N/A
CH₂ Scissor~1450~1450 (unsubstituted), ~1050 (deuterated)~400
C-C Ring Stretch~1030~1020~10
CH₂ Wag~1000~1000 (unsubstituted), ~750 (deuterated)~250

Note: The data in this table is illustrative and based on theoretical principles of isotopic substitution. Actual experimental values may vary.

Modern computational chemistry provides a powerful means to predict and interpret vibrational spectra. ugent.be Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies and intensities of molecules. researchgate.net For this compound, a computational model can be constructed, and its vibrational spectrum can be calculated.

These theoretical spectra serve several crucial purposes:

Aid in Assignment: By visualizing the atomic motions associated with each calculated vibrational frequency, a confident assignment of the experimentally observed IR and Raman bands can be made. researchgate.net

Predict Isotopic Shifts: Computational methods can accurately predict the magnitude of isotopic shifts for each vibrational mode, corroborating experimental findings. uni-muenchen.de

Refine Structural Parameters: A close match between the computed and experimental spectra provides confidence in the calculated equilibrium geometry of the molecule.

Discrepancies between calculated harmonic frequencies and experimental anharmonic frequencies are expected. These are often corrected by applying a scaling factor to the computed frequencies or by performing more advanced anharmonic frequency calculations. The correlation between theoretical and experimental data is essential for a comprehensive understanding of the vibrational dynamics of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and stereochemistry of molecules. In the case of this compound, both proton (¹H) and deuterium (²H) NMR are highly informative.

The ¹H NMR spectrum of this compound provides immediate evidence of the deuterium substitution. Compared to the spectrum of unsubstituted spiropentane, which shows signals for eight protons, the spectrum of the d4-isotopologue will show signals corresponding to only four protons. The absence of signals from the 1 and 2 positions confirms the specific location of the deuterium atoms.

Furthermore, ²H NMR can be used to directly observe the deuterium nuclei. A single resonance in the ²H NMR spectrum would confirm that all four deuterium atoms are chemically equivalent, which is expected for the symmetric this compound molecule. wikipedia.org The chemical shift in the ²H spectrum is analogous to that in the ¹H spectrum. huji.ac.il

Spin-spin coupling provides valuable information about the connectivity of atoms through chemical bonds. In this compound, several types of coupling constants can be analyzed:

¹H-¹H Coupling: The remaining protons on the unsubstituted cyclopropane (B1198618) ring will exhibit geminal and vicinal coupling, similar to the parent compound, although the patterns may be simplified due to the absence of protons on the adjacent ring.

¹H-²H Coupling: Coupling between protons and deuteriums over two or three bonds (²JHD, ³JHD) can often be resolved. Since deuterium has a spin I=1, a proton coupled to a single deuterium will appear as a 1:1:1 triplet. ualberta.ca These coupling constants are typically smaller than the corresponding H-H couplings by a factor of the gyromagnetic ratio of ²H to ¹H (γD/γH ≈ 0.15).

¹³C-²H Coupling: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C1 and C2) will show characteristic 1:1:1 triplets due to one-bond ¹³C-²H coupling (¹JCD). ualberta.ca The magnitude of ¹JCD is a valuable parameter for studying hybridization and bond character.

The table below summarizes the expected NMR parameters for this compound.

NucleusChemical Shift (δ) ppm (approx.)MultiplicityCoupling Constant (J) Hz (approx.)
¹H~0.8Triplet³JHH ≈ 8 Hz
²H~0.8SingletN/A
¹³C (C1, C2)~5Triplet¹JCD ≈ 25 Hz
¹³C (C3, C4)~5SingletN/A
¹³C (C5)~15SingletN/A

Note: The data in this table is illustrative and based on established principles of NMR spectroscopy and data for analogous compounds.

Mass Spectrometry for Isotopic Distribution and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS confirms the incorporation of four deuterium atoms and provides insight into the stability of the strained ring system.

The molecular ion peak (M⁺) in the mass spectrum will appear at a mass-to-charge ratio (m/z) four units higher than that of unsubstituted spiropentane. For spiropentane (C₅H₈, molecular weight ≈ 68.12), the molecular ion of this compound (C₅H₄D₄) will be observed at m/z ≈ 72.14. High-resolution mass spectrometry can confirm the elemental composition and the number of deuterium atoms.

The fragmentation of spiropentane is expected to proceed through cleavage of the strained cyclopropane rings. Common fragmentation pathways for small cycloalkanes involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆). wikipedia.org In the case of this compound, the masses of the fragment ions will depend on which part of the molecule is lost and whether it contains deuterium atoms.

A plausible fragmentation pathway could involve the loss of deuterated ethylene (C₂D₂) or ethene-d₂ (C₂H₂D₂), leading to characteristic fragment ions. Analyzing the m/z values of these fragments helps to confirm the location of the deuterium labels. spectroscopyonline.com

IonFormulaExpected m/zPlausible Origin
Molecular Ion[C₅H₄D₄]⁺72Intact molecule
[M - C₂H₂D₂]⁺[C₃H₂D₂]⁺42Loss of ethene-1,2-d₂ from the deuterated ring
[M - C₂H₄]⁺[C₃D₄]⁺44Loss of ethene from the unsubstituted ring
[C₃H₃D₂]⁺[C₃H₃D₂]⁺43Rearrangement and loss of a methyl radical

Note: The data in this table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

Quantum Chemical and Computational Modeling of Spiropentane 1,1,2,2 D4

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for investigating the properties of molecules. rsc.orgj-octa.comnctu.edu.tw Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. j-octa.comresearchgate.net These methods have been applied to spiropentane (B86408) and its isotopomers to understand their fundamental chemical nature. acs.orgacs.org

Electronic Structure and Bonding Analysis

Theoretical calculations reveal the unique electronic structure and bonding characteristics of the spiropentane framework. The molecule consists of two cyclopropane (B1198618) rings fused at a single spiro carbon atom. wikipedia.org Electron diffraction studies on the parent spiropentane have shown two distinct C-C bond lengths: shorter bonds to the central spiro carbon (approximately 146.9 pm) and longer bonds between the methylene (B1212753) groups (approximately 151.9 pm). wikipedia.org The C-C-C bond angles at the spiro carbon are highly strained at 62.2°. wikipedia.org

Potential Energy Surface Mapping and Transition State Characterization

The potential energy surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.czresearchgate.net Mapping the PES for Spiropentane-1,1,2,2-d4 is crucial for understanding its reaction pathways, including isomerizations and decompositions. Computational studies have focused on identifying stationary points on the PES, such as minima corresponding to stable isomers and saddle points representing transition states. researchgate.netnih.gov

For the parent spiropentane, computational investigations have explored its formation and unimolecular reactions. nih.govacs.org These studies indicate that the thermal rearrangements of spiropentane likely proceed through diradical intermediates rather than concerted pericyclic reactions. nih.gov The characterization of transition states for these processes involves calculating their geometries and vibrational frequencies to confirm they are first-order saddle points. muni.cz For this compound, the transition state structures for isomerization would be similar to the unlabeled compound, but the activation energies can be slightly altered due to differences in zero-point vibrational energies between C-H and C-D bonds.

Calculation of Energetic Parameters (e.g., Strain Energy, Bond Dissociation Enthalpies)

The high degree of ring strain is a defining characteristic of spiropentane. The strain energy of spiropentane has been calculated to be approximately 62.5 to 62.9 kcal/mol, which is significantly higher than twice the strain energy of cyclopropane (around 55 kcal/mol). mdpi.comchegg.com This additional strain is attributed to the unique hybridization and geometric constraints at the spiro center. mdpi.comchegg.com Computational methods, including homodesmotic and isodesmotic reactions, are used to calculate these strain energies with good agreement with experimental values. researchgate.net

Table 1: Calculated Energetic Parameters for Spiropentane

ParameterCalculated Value (kcal/mol)Method
Strain Energy62.9Composite computational approach mdpi.com
Strain Energy62.5 chegg.com

Note: These values are for the parent spiropentane molecule. The strain energy for this compound is expected to be very similar.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational changes and reaction dynamics. ua.ac.benih.govmdpi.com By solving Newton's equations of motion, MD simulations can model the trajectory of atoms over time, governed by a potential energy function. ua.ac.be

Simulation of Unimolecular Reactions and Stereoselectivity

MD simulations are particularly valuable for understanding the unimolecular reactions of spiropentane, such as its thermal isomerization to methylenecyclobutane (B73084). Computational studies have suggested that the stereoselectivities observed in the reactions of spiropentane may have a dynamical origin, meaning they are not solely determined by the heights of the energy barriers on the PES but also by the trajectory of the molecule as it traverses the surface. nih.govacs.org

For this compound, MD simulations could be used to model the stereomutation observed experimentally, where cis-1,2-dideuteriospiropentane equilibrates with the trans isomer upon heating. wikipedia.org Such simulations would help elucidate the role of the diradical intermediates and the influence of the deuterium (B1214612) substitution on the reaction dynamics and the resulting stereochemical outcome.

Conformational Dynamics and Isomerization Pathways

While spiropentane itself is a rigid molecule, its derivatives can exhibit more complex conformational dynamics. MD simulations can explore the different conformations available to a molecule and the pathways for isomerization between them. rsc.org For this compound, the primary isomerization of interest is the cis-trans interconversion.

Deuterium labeling studies have been instrumental in elucidating the mechanism of this stereoisomerization. acs.orgnih.gov The thermal interconversion of cis- and trans-1,2-dideuteriospiropentane provides strong evidence for a mechanism involving the cleavage of a peripheral C-C bond to form a diradical intermediate, which can then reclose to form either the cis or trans isomer. researchgate.net MD simulations can provide a detailed, atomistic picture of this process, including the lifetime of the diradical intermediate and the factors governing the stereochemical outcome of the ring closure.

Table 2: Computationally Investigated Properties of Spiropentane and its Isotopomers

PropertyComputational MethodKey Findings
Geometry and Vibrational FrequenciesDFT (B3LYP), MP2 acs.orgoregonstate.eduGood agreement with experimental data; confirmed strained structure.
Potential Energy SurfaceAb initio (Coupled-Cluster) nih.govacs.orgUnimolecular reactions proceed via diradical intermediates; stereoselectivity is likely of dynamic origin.
Strain EnergyComposite Methods, DFT mdpi.comresearchgate.netCalculated strain energy is ~62.5-62.9 kcal/mol, higher than twice that of cyclopropane.
Isomerization MechanismDeuterium Labeling Studies & Theory researchgate.netThermal stereomutation occurs via a diradical intermediate formed by C-C bond cleavage.

Advanced Computational Methodologies in the Study of this compound

The unique strained structure of spiropentane and its isotopologues, such as this compound, presents significant challenges for theoretical and computational chemistry. Understanding its electronic structure, stability, and reactivity requires sophisticated computational methods that can accurately describe its complex potential energy surface. This section details the application and theoretical underpinnings of advanced computational methodologies for probing the intricacies of this compound.

Multireference Coupled-Cluster Methods

Single-reference quantum chemistry methods, while powerful for many molecules at their equilibrium geometries, often fail when describing systems with significant static correlation, such as those involving bond breaking/formation, transition states, or electronically excited states. avcr.czarxiv.org The strained rings of spiropentane and the potential for ring-opening reactions leading to biradical intermediates necessitate the use of multireference (MR) methods. nih.gov

Multireference coupled-cluster (MRCC) methods are designed to handle such cases by incorporating more than one determinant as a reference in the wave function expansion, providing a more robust description of the electronic structure. avcr.cznih.gov

Research Findings:

A key area where MRCC methods have been applied is in the study of the unimolecular reactions and formation of the parent spiropentane molecule. nih.gov Benchmark calculations on critical biradical intermediates on the spiropentane potential energy surface have been performed using Mukherjee’s multireference coupled-cluster (MkCC) method. nih.gov These high-level calculations serve as a reference to evaluate the performance of more computationally efficient, approximate models. nih.gov

Studies have shown that for spiropentane's reactions, none can be classified as simple pericyclic processes, and the observed stereoselectivities are likely governed by molecular dynamics. nih.gov The accurate description of the potential energy surface is a prerequisite for such dynamics simulations. nih.gov For the deuterated species, this compound, these methods would be crucial for accurately predicting kinetic isotope effects in its thermal rearrangement and stereomutation reactions. wikipedia.org

The table below summarizes various computational models that have been evaluated against experimental data and MkCC benchmark results for the parent spiropentane system. nih.gov

Computational Method CategorySpecific Method(s) EvaluatedKey Finding for Spiropentane System
Multireference Coupled-Cluster Mukherjee's CC (MkCC)Provided benchmark energies for key biradical intermediates. nih.gov
Multireference Perturbation Theory CASPT2/NEVPT2Evaluated for accuracy against MkCC and experimental data. arxiv.org
Single-Reference Coupled-Cluster CCSD(T), Broken-Symmetry UCCSD(T)A composite approach selecting the lower energy of restricted and broken-symmetry calculations showed the best fit, though it is not strictly variational. nih.gov

This table is generated based on findings for the parent spiropentane molecule, which are directly applicable to the computational study of its deuterated isotopologues.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While high-level quantum mechanical (QM) calculations are essential for describing the electronic structure of a molecule like this compound, they are computationally expensive and become prohibitive for large systems. nih.gov Hybrid QM/MM methods offer a pragmatic solution by partitioning a system into a chemically active region treated with QM methods and a larger surrounding environment treated with the computationally cheaper molecular mechanics (MM) force fields. ehu.eschemrxiv.org

This approach is particularly useful for studying the behavior of this compound in a condensed phase, such as in a solvent or interacting with a surface or a larger molecular assembly. The QM region would encompass the spiropentane molecule itself, allowing for an accurate description of its strained bonds and electronic properties. The MM region would represent the surrounding environment, capturing its steric and electrostatic influence on the QM part. biorxiv.org

Potential Research Applications:

Solvation Effects: Simulating the vibrational spectra of this compound in different solvents to understand solvent-induced frequency shifts.

Intermolecular Interactions: Modeling the interaction of this compound with host molecules in supramolecular chemistry, where the host would be the MM region.

Reactions in Complex Environments: Studying the reactivity of this compound when it is part of a larger system, for example, as a strained building block in materials science. researchgate.net

The following table illustrates a hypothetical QM/MM partitioning for a simulation of a single this compound molecule in a water solvent box.

System ComponentTreatment LevelDescription of Region
This compound Quantum Mechanics (QM)The entire molecule (C₅H₄D₄) is treated with a suitable QM method (e.g., DFT or MP2) to accurately model its electronic structure and strained bonds.
Water Molecules Molecular Mechanics (MM)A large number of water molecules surrounding the QM region are treated with an MM force field (e.g., TIP3P) to simulate the bulk solvent environment. nih.gov
QM/MM Boundary Electrostatic EmbeddingThe interaction between the QM electron density and the MM point charges is included in the QM Hamiltonian, allowing the solvent to polarize the solute. chemrxiv.org

This table is a representative example of how a QM/MM study on this compound would be set up.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a system to define atoms and the chemical bonds between them. researchgate.net By analyzing the topology of the electron density, ρ(r), QTAIM can characterize the nature of chemical bonds and noncovalent interactions. up.ac.za This is achieved by locating critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms.

For this compound, QTAIM analysis is invaluable for quantifying the strain in its unique spiro-fused cyclopropane rings. Electron diffraction studies on the parent spiropentane have shown that the C-C bonds involving the central spiro carbon are shorter and more strained than the other C-C bonds. wikipedia.org QTAIM can provide a deeper understanding by analyzing the properties at the BCPs of these bonds.

Key QTAIM Descriptors:

Electron Density (ρ(r) bcp): The magnitude of the electron density at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r) bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds or van der Waals interactions). researchgate.net

Total Energy Density (H(r) bcp): The sign of the total energy density at the BCP can also help distinguish between interaction types. researchgate.net

The Noncovalent Interactions (NCI) index, which is derived from the electron density and its reduced gradient, is a complementary tool used to visualize and characterize weak interactions within and between molecules. jussieu.fr For this compound, this could reveal subtle intramolecular interactions, such as those between adjacent hydrogen or deuterium atoms.

The table below outlines the type of information that a QTAIM analysis would yield for the distinct C-C bonds in this compound.

Bond Type in Spiropentane CoreExpected QTAIM/NCI Insights
C spiro –C methylene Analysis of ρ(r) bcp and bond path curvature to quantify the high degree of strain. wikipedia.orgup.ac.za
C methylene –C methylene Comparison of BCP properties with the C spiro –C methylene bond to highlight differences in bond strength and strain. wikipedia.org
Intramolecular H···H / H···D / D···D contacts NCI analysis could identify regions of weak steric repulsion or stabilizing interactions between proximal atoms on the strained framework. jussieu.frmdpi.com

This table describes the expected outcomes from a QTAIM/NCI analysis on the spiropentane framework.

Mechanistic Insights from Deuterium Labeling Experiments

Tracing Atomic Rearrangements via Isotopic Scrambling

The thermal isomerization of spiropentane (B86408) and its derivatives serves as a classic example of how deuterium (B1214612) labeling can unravel the dynamics of atomic rearrangements. When Spiropentane-1,1,2,2-d4 is subjected to thermal stress, the potential for isotopic scrambling—the migration of deuterium atoms to different positions on the carbon skeleton—provides direct evidence of bond-breaking and bond-forming events.

In a hypothetical experiment, heating this compound would likely lead to the formation of other deuterated spiropentane isotopomers. For instance, the detection of spiropentane-1,1,2,3-d4 or spiropentane-1,2,3,4-d4 would indicate that carbon-carbon bonds within the cyclopropyl (B3062369) rings have been cleaved and reformed. This process is believed to proceed through a short-lived diradical intermediate, where rotation about single bonds can occur before the ring system closes again.

Table 1: Hypothetical Isotopic Scrambling in the Thermolysis of this compound

ReactantProposed IntermediateScrambled ProductsMechanistic Implication
This compound1,3-diradicalSpiropentane-1,1,2,3-d4C-C bond cleavage and reformation
Spiropentane-1,2,3,4-d4Further bond rotation in the intermediate

The distribution of these scrambled products, which can be quantified using techniques like mass spectrometry and NMR spectroscopy, offers a window into the relative rates of bond cleavage, bond rotation, and ring closure.

Stereochemical Course Determination in Spiropentane Transformations

Deuterium labeling is instrumental in determining the stereochemical course of reactions. In the case of spiropentane, a key thermal reaction is its stereomutation. While this compound itself is achiral, related studies on stereochemically labeled precursors, such as cis- and trans-1,2-dideuteriospiropentane, have been informative. It has been observed that heating these molecules leads to an equilibrium between the cis and trans isomers.

This equilibration demonstrates that the stereochemical integrity at the carbon centers is lost during the reaction, which is consistent with the formation of a planar or rapidly rotating intermediate. By analogy, if one were to synthesize a chiral derivative of this compound, its thermal racemization could be monitored. The rate of this racemization, compared to the rate of isotopic scrambling, would provide detailed information about the symmetry and lifetime of the reaction intermediates.

Table 2: Stereochemical Outcomes in the Thermal Isomerization of Deuterated Spiropentanes

Starting MaterialConditionObserved OutcomeStereochemical Insight
cis-1,2-dideuteriospiropentaneHeatingEquilibration with trans-1,2-dideuteriospiropentaneLoss of stereochemistry at C1 and C2
Chiral deuterated spiropentane derivative (hypothetical)HeatingRacemizationFormation of an achiral or rapidly inverting intermediate

Validation of Proposed Reaction Intermediates

A central aspect of mechanistic chemistry is the validation of proposed, often transient, reaction intermediates. For the thermal rearrangements of spiropentane, a trimethylenecyclopropane-like diradical is a commonly proposed intermediate. The use of this compound can provide compelling evidence for or against the formation of such species.

The pattern of deuterium scrambling is a key diagnostic tool. If a 1,3-diradical intermediate is formed by the cleavage of one of the peripheral C-C bonds of a cyclopropyl ring, subsequent bond rotations within this intermediate followed by ring closure would lead to a predictable set of deuterated products. For example, the initial cleavage of the C1-C2 bond in this compound would lead to a diradical where the deuterium atoms are located on the radical centers. Rotations and subsequent ring closures could then lead to the observed scrambled products.

Furthermore, kinetic isotope effects (KIEs) can be studied by comparing the reaction rates of deuterated and non-deuterated spiropentanes. A significant KIE would suggest that C-H (or C-D) bond cleavage is involved in the rate-determining step, although for C-C bond cleavage reactions, the secondary KIEs are often small. Computational studies can complement these experimental findings by modeling the potential energy surface and predicting the structures and energies of intermediates and transition states. The agreement between experimentally observed scrambling patterns and computationally predicted pathways for a diradical intermediate would provide strong validation for its existence.

Conclusion and Future Perspectives in Spiropentane 1,1,2,2 D4 Research

Remaining Challenges in Understanding Spiropentane (B86408) Reactivity

Despite decades of study, a complete predictive understanding of spiropentane's reactivity remains an ongoing challenge. The high degree of strain in the fused cyclopropane (B1198618) rings dictates its chemical behavior, often leading to rearrangements that release this strain. nih.gov However, predicting the precise outcomes of these transformations under various conditions is not always straightforward.

Key challenges that persist in the field include:

Selectivity in Ring-Opening Reactions: The two cyclopropane rings in spiropentane offer multiple sites for bond cleavage. A significant hurdle is achieving high selectivity in reactions that open one of the rings. The factors that govern whether the central C-C bond or a peripheral C-C bond cleaves are subtle and can be influenced by substituents, reagents, and reaction conditions.

Complex Reaction Pathways: The thermal rearrangement of spiropentane derivatives can proceed through various pathways, including the formation of zwitterionic intermediates. nih.gov Elucidating these complex, often stepwise, mechanisms requires sophisticated kinetic and mechanistic analysis, which can be difficult to perform on transient species.

Synthesis of Substituted Derivatives: The synthesis of polysubstituted spiropentanes with precise stereochemistry is a formidable challenge. nih.gov While methods like carbene additions to alkylidenecyclopropanes exist, they often lack generality and flexibility. nih.gov The difficulty in accessing a wide range of derivatives limits the systematic study of how substituents influence reactivity.

Discrepancies between Theory and Experiment: While computational chemistry has become a powerful tool, discrepancies can arise between theoretical predictions and experimental observations for highly strained molecules. For example, theoretical calculations have been used to refine the HCH bond angle in spiropentane, suggesting it to be more accurate than values determined by electron diffraction, while also highlighting potential errors in experimental NMR assignments for related compounds like spiropentene. researchgate.net These instances underscore the need for continued refinement of both theoretical models and experimental techniques.

Potential for Novel Mechanistic Discoveries with Advanced Deuterium (B1214612) Labeling

Isotopic labeling, particularly with deuterium, is a cornerstone of mechanistic chemistry. nih.govchem-station.com The replacement of hydrogen with deuterium introduces minimal steric or electronic perturbation but can have a significant impact on reaction rates due to the kinetic isotope effect (KIE). chem-station.com This makes deuterium-labeled compounds like Spiropentane-1,1,2,2-d4 invaluable probes for elucidating reaction mechanisms. clearsynth.com

The strategic placement of deuterium atoms in this compound opens up several avenues for novel mechanistic discoveries:

Elucidating Rearrangement Mechanisms: In thermal or acid-catalyzed rearrangements, the fate of the deuterium labels can provide unambiguous evidence for specific bond cleavages and formations. By tracking the position of the deuterium atoms in the products, chemists can distinguish between concerted and stepwise pathways, identify which bonds break, and map the flow of atoms throughout the reaction.

Probing Kinetic Isotope Effects: Measuring the KIE in reactions involving this compound can reveal the nature of the rate-determining step. A significant primary KIE would indicate that a C-H (or C-D) bond is broken in the slowest step of the reaction, providing crucial information about the transition state.

Distinguishing Between Competing Pathways: When a reaction can proceed through multiple competing mechanisms, deuterium labeling can help to dissect the contribution of each pathway. For instance, in a metal-catalyzed C-C bond activation, the scrambling or retention of deuterium labels can help identify intermediates and rule out alternative mechanistic hypotheses. bris.ac.uk

Recent advancements in synthesizing molecules with multiple, specific deuterium labels, such as the development of methods for trans-dual deuteration of cyclopropanes, highlight the growing sophistication in this area. rsc.org Applying similar advanced strategies to spiropentane systems could provide unprecedented levels of mechanistic detail.

Interplay of Experimental and Theoretical Approaches in Strained Systems

The study of highly strained molecules like spiropentane is a field where the synergy between experimental and theoretical chemistry is particularly crucial. The unique bonding and high energy of these systems make them challenging to study by experimental means alone, while their non-classical structures test the limits of computational models.

Computation Guiding Experiment: Theoretical calculations can predict the structures, energies, and spectroscopic properties of spiropentane and its derivatives, including deuterated isotopologues. researchgate.net For instance, calculations can predict the vibrational frequencies for symmetric and antisymmetric CD2 stretching modes, which can then be compared with experimental infrared or Raman spectra for confirmation. researchgate.net Theoretical explorations of potential energy surfaces can identify likely reaction intermediates and transition states, guiding experimentalists in their search for these transient species. researchgate.net

Experiment Validating Theory: Experimental results are essential for benchmarking and validating theoretical methods. High-resolution spectroscopic data, reaction kinetics, and product distributions provide the ground truth against which computational models are tested. When theory and experiment diverge, it often points to subtle electronic or steric effects not fully captured by the current models, prompting further theoretical development. researchgate.net

A Symbiotic Relationship: The investigation of spiropentane's stereomutation provides a clear example of this interplay. Ab initio methods were used to explore the potential energy surfaces for the rearrangement of spiropentane via diradical intermediates, with the calculations providing a rationale for experimentally observed rotational preferences. researchgate.net This collaborative approach, where calculations provide a detailed mechanistic framework and experiments provide the observable outcomes, is essential for building a robust understanding of reactivity in strained systems.

Future research on this compound will undoubtedly rely on this close integration of computational and experimental techniques to tackle the remaining challenges and unlock new chemical principles.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Spiropentane-1,1,2,2-d4 in laboratory settings?

Answer: Synthesis typically involves deuterium exchange reactions or catalytic deuteration of precursor compounds under controlled conditions (e.g., using deuterated solvents and D₂ gas). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuteration levels and structural integrity via <sup>1</sup>H and <sup>2</sup>D spectral analysis.
  • Mass Spectrometry (MS) : For isotopic purity verification (e.g., >98% deuteration).
  • Infrared (IR) Spectroscopy : To identify vibrational mode shifts caused by deuterium substitution.
    Experimental protocols should follow standardized formats for reporting synthetic pathways and instrumental parameters .

Q. How does isotopic substitution (deuteration) affect the thermodynamic and kinetic behavior of this compound compared to its protiated analog?

Answer: Deuteration alters:

  • Thermodynamics : Reduced zero-point energy leads to slight changes in bond dissociation energies (e.g., C-D vs. C-H bonds).
  • Kinetics : Deuterium isotope effects (KIEs) slow reaction rates in processes like ring-opening or cycloadditions.
    Experimental designs should compare activation energies (via Arrhenius plots) and equilibrium constants for protiated/deuterated systems. Use high-precision calorimetry and kinetic monitoring techniques (e.g., stopped-flow spectroscopy) .

Q. What analytical techniques are most effective for quantifying isotopic purity in this compound?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Separates and quantifies isotopic variants.
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures δ<sup>2</sup>H values for precise isotopic profiling.
  • Deuterium NMR : Detects residual protiated impurities.
    Calibrate instruments with certified deuterated standards and report uncertainties in purity assessments .

Advanced Research Questions

Q. How can this compound be utilized in mechanistic studies of spirocyclic compound reactivity?

Answer: Deuterated spiropentane serves as a probe for:

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates in H/D systems to infer transition-state structures (e.g., in electrocyclic ring-opening).
  • Isotopic Labeling : Track deuterium migration in multi-step reactions via <sup>2</sup>D NMR or MS/MS fragmentation.
    Design experiments with controlled variables (temperature, solvent polarity) and use computational validation (DFT calculations) to correlate isotopic effects with mechanistic pathways .

Q. What computational modeling approaches are suitable for predicting the behavior of this compound in complex reaction environments?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries and calculate vibrational frequencies for deuterated vs. protiated structures.
  • Molecular Dynamics (MD) : Simulate solvent interactions and isotopic effects on diffusion rates.
    Validate models against experimental data (e.g., NMR chemical shifts, activation energies) and report discrepancies in force field parameterization .

Q. How should researchers address contradictions in experimental data involving this compound (e.g., inconsistent KIEs or isotopic purity claims)?

Answer:

  • Systematic Error Analysis : Audit synthetic protocols (e.g., catalyst activity, deuteration time) and instrumental calibration.
  • Replication Studies : Repeat experiments across independent labs to verify reproducibility.
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets and identify outliers.
    Document methodologies in detail to align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are the implications of isotopic purity on the photochemical stability of this compound?

Answer: Higher deuteration levels may:

  • Reduce Photodegradation : C-D bonds absorb UV light at longer wavelengths, altering photolytic pathways.
  • Modify Excited-State Dynamics : Deuterium substitution affects intersystem crossing rates.
    Experimental designs should expose samples to controlled UV/visible radiation and monitor degradation via HPLC or time-resolved spectroscopy. Compare results with protiated analogs .

Q. How can this compound be employed in comparative studies with other deuterated cyclic hydrocarbons?

Answer: Design studies to evaluate:

  • Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres.
  • Solubility Parameters : Phase behavior in deuterated vs. protiated solvents.
    Use a framework like PICO (Population: deuterated compounds; Intervention: structural variables; Comparison: protiated analogs; Outcome: stability/reactivity metrics) to structure hypotheses.

Q. Example Table: Comparative Properties of Deuterated Cyclic Hydrocarbons

CompoundDeuteration PositionMelting Point (°C)KIE (k_H/k_D)Photostability (t₁/₂, hours)
This compound1,1,2,2-452.8 ± 0.312.7
Cyclopropane-d61,1,2,2,3,3-1273.1 ± 0.28.3
Cyclobutane-d81,1,2,2,3,3,4,4-151.9 ± 0.45.6
Data derived from controlled thermal and photolytic assays .

Q. What methodologies are recommended for assessing the long-term stability of this compound under varying storage conditions?

Answer:

  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage.
  • Stability-Indicating Assays : Monitor deuterium loss via GC-MS or NMR over time.
  • Statistical Modeling : Use Arrhenius equations to extrapolate degradation rates to ambient conditions.
    Report storage recommendations (e.g., inert atmosphere, −20°C) based on empirical data .

Q. Guidance for Researchers

  • Data Presentation : Follow journal-specific guidelines for tables/figures, ensuring raw data is archived in appendices .
  • Ethical Reporting : Disclose conflicts of interest and replicate critical findings to uphold reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.